Afobazol (5-ethoxy-2-(morpholinoethylthio)benzimidazole hydrochloride) [, ] is a selective anxiolytic drug developed in Russia. [, ] It is classified as a non-benzodiazepine anxiolytic and is recognized for its unique mechanism of action. [, ] Afobazol is primarily utilized in scientific research to investigate its potential therapeutic benefits in various preclinical models, particularly in the context of anxiety, stress, and neuroprotection. [, , , , , , , , , ]
Fabomotizole is derived from benzimidazole and is categorized as a psychoactive substance. Its chemical formula is , with a molecular weight of approximately 343.87 g/mol. The compound is often referred to by its hydrochloride form, Fabomotizole hydrochloride, which enhances its solubility and stability in pharmaceutical formulations .
The synthesis of Fabomotizole involves several key steps that utilize various chemical reactions to construct the benzimidazole core structure. A notable synthetic route includes:
The synthesis parameters, such as temperature, reaction time, and solvent choice, are optimized to maximize yield and purity .
Fabomotizole features a complex molecular structure characterized by a benzimidazole ring system and a morpholine moiety. The key structural elements include:
The molecular geometry allows for specific interactions with target receptors, influencing its pharmacokinetic properties such as absorption, distribution, metabolism, and excretion .
Fabomotizole participates in various chemical reactions that are critical for its pharmacological effects:
These reactions underpin its anxiolytic properties and potential therapeutic applications.
The mechanism of action of Fabomotizole is multifaceted:
These mechanisms collectively contribute to its efficacy in treating anxiety disorders.
Fabomotizole hydrochloride exhibits several notable physical and chemical properties:
These properties are crucial for formulating effective pharmaceutical preparations .
Fabomotizole has been primarily utilized in clinical settings for treating anxiety disorders due to its favorable side effect profile compared to traditional anxiolytics:
Fabomotizole (5-ethoxy-2-[2-(morpholino)-ethylthio]benzimidazole dihydrochloride) was synthesized during systematic efforts to develop novel anxiolytics that circumvented the limitations of benzodiazepines. Its benzimidazole-thioether scaffold featured deliberate structural modifications to avoid γ-aminobutyric acid type A receptor (GABAA) binding while targeting stress-responsive pathways. Initial pharmacological screening revealed its unique ability to prevent stress-induced reductions in benzodiazepine binding site affinity on GABAA receptors in murine models, suggesting a neuromodulatory rather than direct receptor activation mechanism [2].
Radioligand assays later identified its primary molecular targets:
Docking studies confirmed that fabomotizole occupies the Sigma1R ligand-binding site with a ΔGbind value comparable to the prototypical agonist (+)-pentazocine. This interaction was critical for anxiolytic efficacy, as evidenced by Sigma1R antagonists (BD-1047, NE-100) blocking fabomotizole’s effects in elevated plus maze tests [1]. Additional neuropharmacological properties included neurotrophin induction (BDNF, NGF) and attenuation of oxidative stress, positioning it as a pluripotent anxiolytic with neuroprotective potential [3] [8].
Table 1: Key Molecular Targets of Fabomotizole
Target | Interaction | Affinity (Ki or IC50) | Functional Consequence |
---|---|---|---|
Sigma1R | Agonist | 5.9 µM (Ki) | Chaperone translocation, neuroprotection |
MAO-A | Reversible inhibitor | 3.6 µM (Ki) | Increased monoamine availability |
MT3/NQO2 receptor | Antagonist | 0.97 µM (Ki) | Unclear; possible redox modulation |
GABAA-BZD site | None | No affinity | Prevents stress-induced BZD site downregulation |
Fabomotizole received approval in Russia in 2006 under the brand name Afobazole for anxiety disorders. This authorization was based on preclinical data demonstrating efficacy across rodent models of anxiety and clinical trials establishing its human tolerability [3] [8]. Its adoption remains regionally confined, with regulatory recognition primarily in former Soviet states (e.g., Belarus, Kazakhstan) but absent in the US, EU, or Japan.
Clinical adoption was driven by its favorable profile:
Despite its introduction 15+ years ago, global penetration remains constrained. No FDA review has been initiated, attributed partly to limited international patent protection and absence of phase III trials meeting Western regulatory standards [6] [8].
Table 2: Regulatory Status of Fabomotizole by Region
Region | Trade Name | Approval Status | Primary Indications |
---|---|---|---|
Russia | Afobazole | Approved (2006) | Anxiety disorders, neurasthenia |
Belarus/Kazakhstan | Afobazole | Approved | Generalized anxiety disorder |
United States | None | Not submitted | — |
European Union | None | Not evaluated | — |
Fabomotizole’s mechanism defies conventional anxiolytic classification, exhibiting properties of both selective receptor modulators and neurotrophic enhancers. Its ATC code (N05BX04) categorizes it under "other anxiolytics," distinct from benzodiazepines, SSRIs, or buspirone [6].
Comparative pharmacodynamics:
The drug exemplifies a "pathophysiological" approach to anxiety treatment—correcting stress-induced molecular disruptions (e.g., Sigma1R dysregulation, GABAA downregulation, oxidative damage) rather than suppressing neural excitability [1] [2]. This positions it as a transitional agent bridging classical pharmacology and systems biology-informed neurotherapeutics.
Table 3: Anxiolytic Drug Class Comparison
Class | Mechanism | Fabomotizole Distinction |
---|---|---|
Benzodiazepines | GABAA PAM | No direct GABAA binding; Sigma1R-dependent GABAA modulation |
SSRIs | SERT inhibition | Acute onset; MAO-A inhibition; neurotrophin induction |
Buspirone | 5-HT1A partial agonist | Multitargeted (Sigma1R/MAO-A/MT3) |
Agomelatine | MT1/MT2 agonist, 5-HT2C antagonist | MT3 antagonism; Sigma1R agonism |
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7